Bombesin, [125I]-
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Overview
Description
Bombesin, [125I]- is a radiolabeled peptide that is used primarily in scientific research. Bombesin itself is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. . The radiolabeled version, Bombesin, [125I]-, is used for various diagnostic and therapeutic applications, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bombesin, [125I]- involves the iodination of the peptide bombesin. The process typically includes the following steps:
Peptide Synthesis: Bombesin is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Iodination: The synthesized peptide is then iodinated using radioactive iodine-125. This can be achieved through various iodination methods, such as the Chloramine-T method or the Iodogen method, which involve the oxidation of iodide to iodine and its subsequent incorporation into the peptide.
Industrial Production Methods
Industrial production of Bombesin, [125I]- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Bombesin, [125I]- can undergo several types of chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The iodinated tyrosine residue can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Bombesin, [125I]- has a wide range of applications in scientific research:
Cancer Research: It is used to study bombesin receptor expression in various tumors, including breast, prostate, and lung cancers.
Diagnostic Imaging: Radiolabeled bombesin analogs are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to detect bombesin receptor-positive tumors.
Therapeutic Applications: Bombesin, [125I]- can be used in targeted radiotherapy to deliver radiation directly to tumor cells expressing bombesin receptors.
Pharmacological Studies: It is used to investigate the pharmacokinetics and pharmacodynamics of bombesin and its analogs.
Mechanism of Action
Bombesin, [125I]- exerts its effects by binding to bombesin receptors (BBR1, BBR2, and BBR3) on the surface of target cells. This binding activates G-protein-coupled receptor pathways, leading to various cellular responses such as the release of gastrin and other hormones . In the context of cancer, bombesin receptor activation can promote tumor growth and proliferation, making it a valuable target for diagnostic and therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Neuromedin B: Another bombesin-like peptide that activates bombesin receptors.
Gastrin-Releasing Peptide: A mammalian homolog of bombesin that also activates bombesin receptors.
Uniqueness
Bombesin, [125I]- is unique due to its radiolabeled nature, which allows for its use in diagnostic imaging and targeted radiotherapy. This distinguishes it from other bombesin-like peptides that are not radiolabeled and therefore lack these specific applications .
Properties
Molecular Formula |
C74H107IN24O19S |
---|---|
Molecular Weight |
1795.8 g/mol |
IUPAC Name |
N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C74H107IN24O19S/c1-35(2)24-49(70(115)92-44(62(79)107)21-23-119-6)96-71(116)52(28-40-31-82-34-87-40)90-60(106)33-86-73(118)61(36(3)4)99-63(108)37(5)88-69(114)51(27-39-30-84-43-11-8-7-10-41(39)43)98-68(113)48(15-19-56(77)102)95-72(117)53(29-57(78)103)91-59(105)32-85-64(109)50(26-38-13-17-54(100)42(75)25-38)97-65(110)45(12-9-22-83-74(80)81)93-67(112)47(14-18-55(76)101)94-66(111)46-16-20-58(104)89-46/h7-8,10-11,13,17,25,30-31,34-37,44-53,61,84,100H,9,12,14-16,18-24,26-29,32-33H2,1-6H3,(H2,76,101)(H2,77,102)(H2,78,103)(H2,79,107)(H,82,87)(H,85,109)(H,86,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,80,81,83) |
InChI Key |
DYAYENQQOKXYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
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